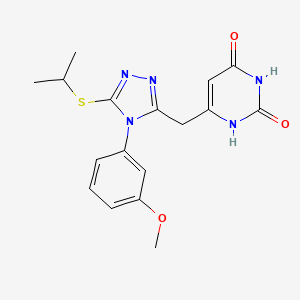

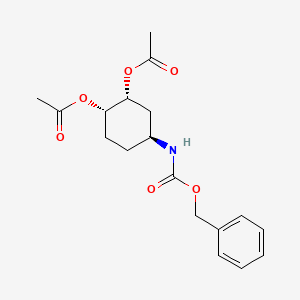

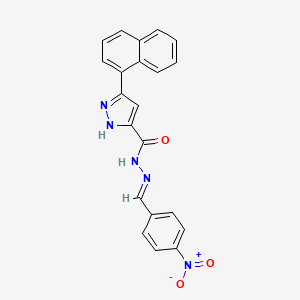

1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide”, there are general methods for the synthesis of similar compounds. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which involved a solvent-free condensation/reduction reaction sequence . Another method involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .Scientific Research Applications

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceuticals due to the presence of the triazole ring, which is a core structure in many drugs. Triazoles are known for their antifungal, antibacterial, and antiviral properties . The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development and medicinal chemistry research.

Supramolecular Chemistry

The ability of this compound to form hydrogen bonds can be utilized in supramolecular chemistry. It can act as a building block for creating complex structures through non-covalent interactions, such as hydrogen bonding and π-π stacking . These structures have potential applications in the development of new materials and nanotechnology.

Ligand Synthesis for Metal Coordination

Hydrazine-based compounds like this one are used as ligand precursors for the formation of bidentate Schiff base ligands applied in metal coordination . This has implications in catalysis, where the compound could be used to synthesize catalysts for various chemical reactions, including those important in industrial processes.

Agricultural Chemistry

The structural analogs of this compound have been used as pesticides . Research into the applications of this specific compound could lead to the development of new pesticides with improved efficacy and reduced environmental impact.

Future Directions

The future directions for the study of “1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of physiological and pharmacological activities of pyrazole derivatives , this compound could be a promising scaffold for the discovery of novel active pharmaceutical ingredients.

Mechanism of Action

Mode of Action

Triazole compounds are generally known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or disruption of cell membrane integrity .

Biochemical Pathways

Triazole compounds can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, efficacy, and safety profile .

Result of Action

The effects would depend on the specific targets and biochemical pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

1-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9-3-5-10(6-4-9)7-13-12(17)11-8-16(2)15-14-11/h3-6,8H,7H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEDKIAMIFJZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

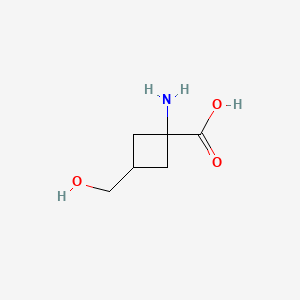

![8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938267.png)

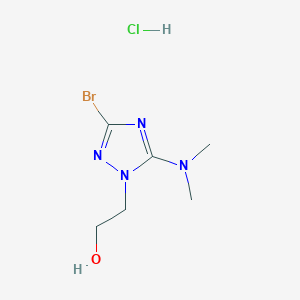

![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)

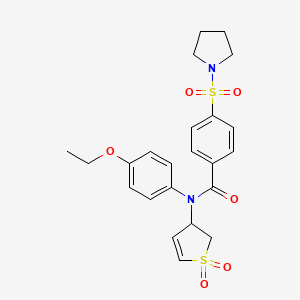

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2938271.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2938278.png)